N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N~1~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, which is then functionalized with an ethoxy and nitro group. This intermediate is then reacted with a propyl chain bearing a pyrrolidinyl group. Finally, the benzenesulfonamide moiety is introduced through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo a variety of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ethoxy group can be hydrolyzed to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ethoxy group would yield a hydroxyl derivative .
Scientific Research Applications
N~1~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules. Examples include:
- 3-Ethoxy-4-nitro-1H-pyrazole
- 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonamide
Uniqueness
What sets N1-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H23N5O6S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[3-(3-ethoxy-4-nitropyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H23N5O6S/c1-2-29-18-16(23(25)26)13-21(20-18)11-4-10-19-30(27,28)15-8-6-14(7-9-15)22-12-3-5-17(22)24/h6-9,13,19H,2-5,10-12H2,1H3 |
InChI Key |
SOWCQFFBZHSGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
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